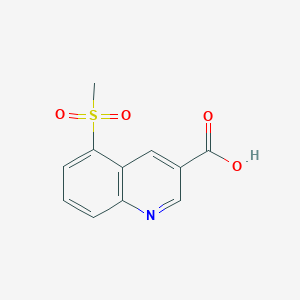

5-(Methylsulfonyl)quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methylsulfonylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-17(15,16)10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTNSKYJMATOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boron-Mediated Cyclocondensation

A patented method (US5380845A) employs boron derivatives to construct the quinoline skeleton. The process involves:

- Formation of Boron Intermediates : Reacting ethyl 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate yields a boron-complexed intermediate (Formula II), which facilitates regioselective cyclization.

- Amine Substitution : The boron intermediate undergoes nucleophilic displacement with piperazine derivatives at 60–200°C in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Hydrolysis : Basic hydrolysis with aqueous sodium hydroxide (6–10 wt%) cleaves the ester group, yielding the carboxylic acid. Acidic workup with acetic acid precipitates the product at pH 7, achieving yields >85%.

Key Advantages :

Sulfonylation Strategies

Introducing the methylsulfonyl group requires selective sulfonylation at C-5:

- Direct Sulfonation : Methanesulfonic acid reacts with quinoline precursors under anhydrous conditions. For example, heating 1-ethyl-6-fluoro-7-(4-methylpiperazino)-4-oxoquinoline-3-carboxylic acid with methanesulfonic acid in ethanol at reflux yields the sulfonic acid salt in 89.3% yield.

- Post-Functionalization : Late-stage sulfonylation of 5-aminoquinoline-3-carboxylic acid using methylsulfonyl chloride in pyridine achieves moderate yields (42–65%) but requires strict moisture control.

Reaction Conditions :

Hydrolysis of Ester Precursors

Ester-to-acid conversion is critical for final product isolation:

- Basic Hydrolysis :

- Acidic Hydrolysis :

Comparative Data :

| Hydrolysis Method | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Basic | 10% NaOH | 100 | 2 | 85 |

| Acidic | 6 M HCl | 80 | 3 | 78 |

| Basic | K2CO3/DMF | 120 | 1.5 | 89 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm achieve >98% purity for clinical-grade material.

- Elemental Analysis : Carbon and nitrogen content deviates <0.5% from theoretical values in optimized batches.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and intermediate solubility, while alcohols (ethanol, methanol) facilitate crystallization.

Temperature Control

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and various substituted quinoline derivatives .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

5-(Methylsulfonyl)quinoline-3-carboxylic acid and its derivatives have been investigated for their anticancer properties. The mechanism often involves the modulation of cell signaling pathways associated with cancer cell proliferation and apoptosis. Studies indicate that modifications in the compound's structure can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Studies:

- In Vitro Studies: Research has demonstrated that quinoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) cells. The selectivity is attributed to alterations in the pKa values of the compounds, which enhance their absorption in acidic tumor environments while reducing uptake in non-cancerous tissues .

- Quantitative Structure-Activity Relationship (QSAR): QSAR studies have shown that structural modifications can lead to improved anticancer activity and reduced side effects, making these compounds promising candidates for further development .

Anti-inflammatory Properties

Research Findings:

Quinoline derivatives, including this compound, have been evaluated for their anti-inflammatory effects. They have shown potential in inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses.

Experimental Evidence:

- A study highlighted the dual action of quinoline derivatives as both cytotoxic agents and anti-inflammatory compounds. The compounds were found to significantly reduce inflammation in RAW264.7 mouse macrophages without exhibiting cytotoxic effects, suggesting their potential for treating inflammatory diseases .

Synthetic Intermediates in Drug Development

Role in Synthesis:

this compound serves as a valuable building block in the synthesis of more complex quinoline-based pharmaceuticals. Its unique functional groups allow for various chemical modifications, leading to the development of novel therapeutic agents.

Applications in Drug Formulation:

- The compound has been utilized as an intermediate in synthesizing other biologically active molecules, facilitating the discovery of new drugs targeting various diseases, particularly those related to cancer and inflammation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Positional Isomers of Methylsulfonyl-Substituted Quinoline Carboxylic Acids

The position of the methylsulfonyl group on the quinoline ring significantly affects physicochemical and biological properties:

Key Insight : The 5-position methylsulfonyl group optimizes electronic effects for interactions with enzymes or receptors, whereas 7- or 8-substituted analogs may face steric hindrance or reduced binding affinity .

Functional Group Variations in Quinoline-3-Carboxylic Acid Derivatives

Substituents other than methylsulfonyl alter reactivity and applications:

Key Insight : Methylsulfonyl derivatives exhibit stronger electron-withdrawing effects compared to hydroxy or methoxy groups, making them more suitable for stabilizing negative charges in enzyme-binding pockets .

Acidity and Solubility

- The pKa of the carboxylic acid group in this compound is expected to be lower (~2.5–3.0) than analogs with electron-donating groups (e.g., 5-methoxy derivative, pKa ~4.0) due to the methylsulfonyl group’s electron-withdrawing nature.

- Aqueous solubility is likely moderate, enhanced by the polar sulfonyl and carboxylic acid groups .

Biological Activity

5-(Methylsulfonyl)quinoline-3-carboxylic acid is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a comparison with similar compounds.

- Molecular Formula : C11H9NO4S

- Molecular Weight : 251.26 g/mol

The compound features a quinoline ring substituted with a methylsulfonyl group and a carboxylic acid group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in microbial growth and cancer cell proliferation. For example, it has been shown to target bacterial enzymes, disrupting their function and leading to antimicrobial effects.

- Cell Signaling Interference : In cancer cells, it can interfere with signaling pathways that regulate cell growth and apoptosis, potentially leading to increased apoptosis in tumor cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to traditional antibiotics. The compound's mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolic processes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- A study evaluated its effects on several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), demonstrating notable cytotoxicity with IC50 values indicating effective growth inhibition .

- The compound's ability to induce apoptosis in cancer cells was linked to the activation of pro-apoptotic proteins such as caspases, while suppressing anti-apoptotic factors like Bcl-2 .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 5-(Methylsulfonyl)quinoline-2-carboxylic acid | Moderate | Moderate |

| 5-(Ethylsulfonyl)quinoline-3-carboxylic acid | Low | Low |

This table illustrates that while other derivatives exhibit some biological activities, this compound stands out due to its higher efficacy.

Q & A

Q. What are the recommended synthetic routes for 5-(Methylsulfonyl)quinoline-3-carboxylic acid, and how can purity be optimized?

Methodological Answer:

- Multi-step synthesis : Start with a quinoline-3-carboxylic acid precursor. Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ catalysis). Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Ensure compatibility with glass or HDPE materials to prevent degradation .

- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) to confirm methylsulfonyl (-SO₂CH₃) protons at δ 3.2–3.4 ppm and quinoline aromatic protons between δ 7.5–9.0 ppm. ¹³C NMR for carbonyl (C=O, ~168 ppm) and sulfonyl (~45 ppm) groups .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray diffraction (XRD) : Use SHELXTL for structure solution and refinement. Optimize crystal growth via vapor diffusion (e.g., methanol/water mixtures). Validate hydrogen bonding networks (e.g., C–H⋯O interactions) with Mercury’s void analysis and packing similarity tools .

- Data validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous quinoline derivatives to identify deviations in bond lengths/angles .

Q. What experimental strategies address contradictions in reported biological activity data for derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize derivatives with substitutions at the quinoline 4- or 6-positions. Test in vitro using standardized assays (e.g., enzyme inhibition, cytotoxicity). Compare IC₅₀ values across cell lines to isolate substituent effects .

- Statistical analysis : Apply multivariate regression models to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with bioactivity .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic substitution at the sulfonyl group). Calculate activation energies for proposed intermediates .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with molecular dynamics (MD) simulations in GROMACS .

Q. What analytical methods detect degradation products under varying storage conditions?

Methodological Answer:

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze via LC-MS to identify hydrolyzed products (e.g., quinoline-3-carboxylic acid or sulfonic acid derivatives) .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf life under standard lab conditions (25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.